molecular formula C12H9N3O B3356239 2-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile CAS No. 655235-91-9

2-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile

Cat. No.: B3356239
CAS No.: 655235-91-9
M. Wt: 211.22 g/mol
InChI Key: ONFSAVPJNBBHDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile is a chemical compound that features both an imidazole ring and a benzonitrile group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications. Imidazole derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, analgesic, antibacterial, antifungal, and antituberculosis properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile typically involves the reaction of 2-(4-(bromomethyl)phenyl)acetic acid with an imidazole derivative under specific conditions. For instance, a solution of 2-(4-(bromomethyl)phenyl)acetic acid in methanol can be treated with trimethylsilyl chloride (TMSC1) under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for about an hour .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The benzonitrile group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 2-(5-Carboxy-imidazol-1-ylmethyl)-benzonitrile.

    Reduction: 2-(5-Formyl-imidazol-1-ylmethyl)-benzylamine.

    Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for conditions requiring anti-inflammatory or antimicrobial agents.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For instance, imidazole derivatives are known to inhibit enzymes like fructose-1,6-bisphosphatase, which plays a role in gluconeogenesis . This inhibition can lead to reduced glucose production, making it a potential target for diabetes treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile is unique due to its combination of an imidazole ring and a benzonitrile group, which imparts distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(5-formylimidazol-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-5-10-3-1-2-4-11(10)7-15-9-14-6-12(15)8-16/h1-4,6,8-9H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFSAVPJNBBHDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC=C2C=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591216
Record name 2-[(5-Formyl-1H-imidazol-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655235-91-9
Record name 2-[(5-Formyl-1H-imidazol-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile
Reactant of Route 2
Reactant of Route 2
2-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile
Reactant of Route 3
Reactant of Route 3
2-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile
Reactant of Route 4
Reactant of Route 4
2-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile
Reactant of Route 5
Reactant of Route 5
2-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile
Reactant of Route 6
Reactant of Route 6
2-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.